molecular formula C17H13F2N5O2S2 B14970508 N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

Cat. No.: B14970508
M. Wt: 421.4 g/mol
InChI Key: FHPUSFZZKAXEDS-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thiadiazole intermediate with phenyl isocyanate.

    Attachment of the 2,4-Difluorophenyl Group: This can be done through a nucleophilic substitution reaction using 2,4-difluoroaniline.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities.

    Agriculture: The compound could be used as a pesticide or herbicide.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-({5-[(methylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide
  • N-(2,4-Difluorophenyl)-2-({5-[(ethylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

Uniqueness

N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to the presence of the phenylcarbamoyl group, which may confer specific biological activities or chemical properties that are distinct from its analogs.

Properties

Molecular Formula

C17H13F2N5O2S2

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13F2N5O2S2/c18-10-6-7-13(12(19)8-10)21-14(25)9-27-17-24-23-16(28-17)22-15(26)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,21,25)(H2,20,22,23,26)

InChI Key

FHPUSFZZKAXEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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